
2,3,5-Trimethylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid and is known for its unique structural properties. This compound is used in various industrial applications, including the production of synthetic lubricants and as a corrosion inhibitor.
準備方法
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylhexanoic acid can be synthesized through several methods. One common method involves the oxidation of 2,3,5-trimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of isobutene followed by hydrogenation and oxidation. This method allows for large-scale production and ensures high purity of the final product.
化学反応の分析
Types of Reactions
2,3,5-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides, bromides.
科学的研究の応用
2,3,5-Trimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of synthetic lubricants, corrosion inhibitors, and as an intermediate in the manufacture of other chemicals.
作用機序
The mechanism of action of 2,3,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, it can act as a precursor for the synthesis of bioactive molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3,5,5-Trimethylhexanoic acid
- 2,2,4-Trimethylpentanoic acid
- 2,4,4-Trimethylpentanoic acid
Uniqueness
2,3,5-Trimethylhexanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific industrial and research applications.
特性
分子式 |
C9H18O2 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
2,3,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-6(2)5-7(3)8(4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11) |
InChIキー |
JDIKWIQTECEGHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13487699.png)
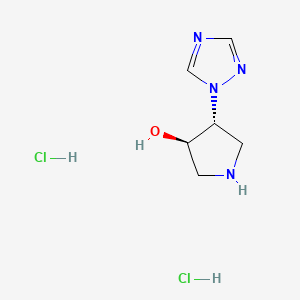
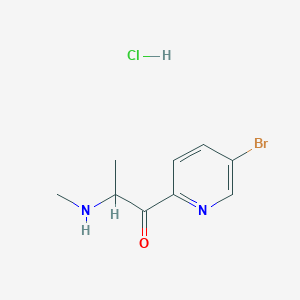
![1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13487724.png)
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
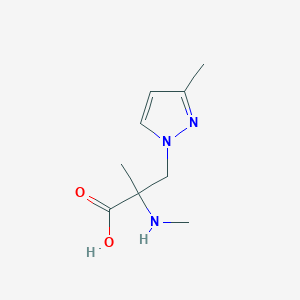
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
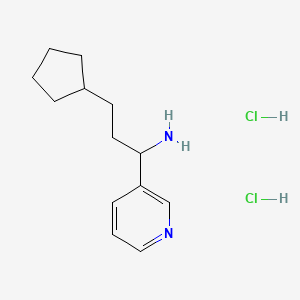
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)

![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
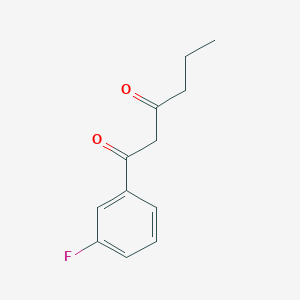
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)

